(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Description
(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid (CAS: 871126-19-1) is a fluorinated boronic acid derivative with a butoxy substituent at the para position of a tetrafluorophenyl ring. Its molecular formula is C₁₀H₁₁BF₄O₃, and it features a unique combination of electron-withdrawing fluorine atoms and an electron-donating butoxy group. This structural duality confers distinct reactivity and solubility properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and other catalytic applications .
Properties
IUPAC Name |
(4-butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h16-17H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUAQQPCWNJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OCCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584708 | |
| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-19-1 | |
| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid typically involves the following steps:
Starting Material: The process begins with the preparation of 4-butoxy-2,3,5,6-tetrafluorobenzene.
Borylation Reaction: The key step involves the borylation of 4-butoxy-2,3,5,6-tetrafluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate are used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials, including polymers and electronic materials.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a reactive intermediate, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Tetrafluorophenylboronic Acid Derivatives
(a) 2,3,5,6-Tetrafluorophenylboronic Acid (CAS: 511295-01-5)
- Structure : Lacks the butoxy group, with fluorine atoms at all ortho and meta positions.
- Reactivity : Exhibits strong Lewis acidity (pKa ~6.0) due to electron-withdrawing fluorine atoms, enhancing electrophilicity in cross-coupling reactions .
- Applications : Widely used in Suzuki-Miyaura couplings for synthesizing polyfluorinated biphenyls (e.g., 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl) .
- Key Difference: The absence of the butoxy group reduces steric hindrance but may limit solubility in nonpolar solvents compared to the butoxy analog.
(b) B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic Acid (CAS: 1016231-40-5)
- Structure : Contains a bromine substituent at the para position instead of butoxy.
- Reactivity : Bromine enables further functionalization (e.g., cross-coupling or nucleophilic substitution), offering versatility in multi-step syntheses .
- Applications : Useful in synthesizing halogenated intermediates for pharmaceuticals or materials science.
(c) 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic Acid
- Structure : Features an isopropoxy group instead of butoxy.
- Applications : Less common in catalysis due to reduced accessibility of the boron center.
Fluorinated Boronic Acid Esters
(a) 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane (CAS: 1073339-11-3)
Electronic and Steric Effects
Lewis Acidity :
- The pKa of (4-butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is expected to be higher than that of 2,3,5,6-tetrafluorophenylboronic acid (~6.0) due to the electron-donating butoxy group, which destabilizes the boronate anion .
- In contrast, pentafluorophenylboronic acid (BAC-15) exhibits lower reactivity due to rapid protodeboronation, a side reaction mitigated in tetrafluorinated analogs .
Solubility :
Steric Hindrance :
Suzuki-Miyaura Cross-Coupling
Radiolabeling and Bioconjugation
Biological Activity
(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative characterized by its unique fluorinated aromatic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
The molecular formula of this compound is . Its structure features a butoxy group and four fluorine atoms positioned on a phenyl ring, which significantly influences its reactivity and biological interactions.
Boronic acids are known to interact with biomolecules through reversible covalent bonding with diols. The presence of the tetrafluorophenyl group enhances lipophilicity and may improve binding affinity to target proteins. This compound's mechanism typically involves:
- Inhibition of Enzymatic Activity : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
- Modulation of Cellular Signaling : It may interfere with signaling pathways by affecting protein interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Moderate | Induction of apoptosis |
| Enzyme Inhibition | High | Binding to active sites of serine proteases |
| Anti-inflammatory | Moderate | Modulation of inflammatory pathways |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in a significant decrease in the viability of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
- Enzymatic Studies : Research involving enzyme assays revealed that this boronic acid effectively inhibited beta-lactamase enzymes in both Staphylococcus aureus and Escherichia coli strains. This inhibition is crucial for combating antibiotic resistance.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammation markers in vitro by modulating cytokine production.
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug discovery:
- Drug Design : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutics against resistant bacterial strains.
- Biomarker Development : Due to its interaction with biological molecules, it could serve as a tool for imaging and tracking disease progression in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
